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Introduction
The identification of cell-surface antigens specific to distinct lymphocyte lineages has been a

cornerstone of modern immunology, enabling the precise dissection of immune cell

development and function. Among the most pivotal of these discoveries was the

characterization of B220, an antigen that has become an indispensable marker for the

identification and isolation of B lymphocytes in mice. This technical guide provides a

comprehensive overview of the discovery of B220, detailing the key experiments,

methodologies, and the foundational data that established its significance as a B cell-specific

isoform of the CD45 protein.

The Seminal Discovery: A High Molecular Weight
Isoform of the T200 Glycoprotein
In a landmark 1981 paper published in Nature, Robert L. Coffman and Irving L. Weissman

reported the identification of a monoclonal antibody that recognized a B cell-specific surface

antigen.[1] This antigen, which they provisionally named B220, was found to be a high

molecular weight form of the T200 glycoprotein, a family of molecules known to be present on

the surface of all lymphoid cells.[1]
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The T200 glycoprotein was known to exist in several forms with different electrophoretic

mobilities. The smaller isoforms, with molecular weights of approximately 170,000 and 180,000

Daltons, were predominantly found on T cells. In contrast, the 220,000 Dalton form was

associated with B cells.[1] The monoclonal antibody developed by Coffman and Weissman,

later identified as clone RA3-6B2, specifically recognized this 220,000 MW isoform, providing

the first tool to exclusively label B cells and their precursors.[1]

Quantitative Data Summary
The initial characterization of B220 and other T200 isoforms involved quantitative analysis of

their molecular weights and cellular distribution. The following tables summarize these key

findings.

Glycoprotein Isoform Predominant Cell Type Molecular Weight (Daltons)

B220 (CD45R) B lymphocytes and precursors ~220,000

T200 (T cell isoform 1) T lymphocytes ~180,000

T200 (T cell isoform 2) T lymphocytes ~170,000

Table 1: Molecular Weights of T200 Glycoprotein Isoforms. This table outlines the approximate

molecular weights of the different isoforms of the T200 glycoprotein (CD45) as determined by

SDS-polyacrylamide gel electrophoresis in early studies.

Lymphoid Organ
Percentage of B220-positive Cells (among
total lymphocytes)

Spleen 40-50%

Lymph Nodes 20-30%

Bone Marrow 15-25% (includes B cell precursors)

Table 2: Estimated Distribution of B220-Positive Cells in Murine Lymphoid Organs. This table

provides an approximate percentage of B220-positive cells within the total lymphocyte

population of various lymphoid organs in mice, based on early flow cytometry and
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immunofluorescence studies. Note that these values can vary depending on the specific mouse

strain and age.

Key Experimental Protocols
The discovery and characterization of B220 relied on a combination of monoclonal antibody

production, immunoprecipitation, and cell staining techniques. The following are detailed

methodologies representative of the key experiments.

Protocol 1: Immunoprecipitation of B220 from B
Lymphocyte Lysates
This protocol describes the method for isolating the B220 antigen from a mixed population of

lymphocytes using the specific monoclonal antibody.

1. Cell Lysate Preparation:

Isolate lymphocytes from murine spleen and lymph nodes.
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Resuspend the cell pellet in a non-ionic detergent lysis buffer (e.g., 0.5% Nonidet P-40 in
PBS with protease inhibitors).
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
Carefully collect the supernatant containing the solubilized membrane proteins.

2. Immunoprecipitation:

Pre-clear the cell lysate by incubating with a non-specific control antibody of the same
isotype as the anti-B220 antibody, followed by the addition of Protein A-Sepharose beads.
This step reduces non-specific binding.
Centrifuge to remove the beads and transfer the pre-cleared lysate to a fresh tube.
Add the anti-B220 monoclonal antibody (e.g., RA3-6B2) to the pre-cleared lysate.
Incubate for 2-4 hours at 4°C with gentle rotation.
Add Protein A-Sepharose beads and continue to incubate for another 1-2 hours at 4°C.
Collect the beads by centrifugation and wash them three to five times with lysis buffer to
remove unbound proteins.

3. Elution and Analysis:
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Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Visualize the protein bands by autoradiography (if radiolabeling was used) or by staining with
Coomassie Brilliant Blue.

Protocol 2: Flow Cytometry Analysis of B220 Expression
on Lymphocytes
This protocol details the procedure for identifying and quantifying B220-positive cells within a

mixed lymphocyte population using immunofluorescence and flow cytometry.

1. Cell Preparation:

Prepare a single-cell suspension of lymphocytes from the desired lymphoid organ (e.g.,
spleen, bone marrow).
Wash the cells with cold PBS containing 1% bovine serum albumin (BSA) and 0.02% sodium
azide (staining buffer).
Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.

2. Staining:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual tubes.
Add the fluorochrome-conjugated anti-B220 monoclonal antibody at a pre-determined
optimal concentration.
Incubate on ice for 30 minutes in the dark.
Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody.

3. Flow Cytometry Analysis:

Resuspend the stained cells in 0.5 mL of staining buffer.
Analyze the cells on a flow cytometer.
Gate on the lymphocyte population based on forward and side scatter properties.
Quantify the percentage of B220-positive cells within the lymphocyte gate.

Signaling Pathways and Experimental Workflows
The discovery of B220 as an isoform of CD45, a protein tyrosine phosphatase, was a critical

step in understanding its role in B cell signaling. The following diagrams illustrate the B220
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(CD45) signaling pathway and the experimental workflow for its characterization.
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Figure 1: Experimental Workflow for the Discovery of B220. This diagram outlines the key steps

involved in the generation of the anti-B220 monoclonal antibody and the subsequent
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characterization of the B220 antigen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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